molecular formula C10H12N2O7 B046656 5-Carboxy-2'-deoxyuridine CAS No. 14599-46-3

5-Carboxy-2'-deoxyuridine

Cat. No.: B046656
CAS No.: 14599-46-3
M. Wt: 272.21 g/mol
InChI Key: GAGYTXTVUMXAOC-RRKCRQDMSA-N
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Description

5-Carboxy-2’-deoxyuridine is a nucleoside analogue where the hydrogen at position 5 on the uracil ring is replaced by a carboxy group.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for 5-Carboxy-2’-deoxyuridine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.

Types of Reactions:

    Oxidation: 5-Carboxy-2’-deoxyuridine can undergo oxidation reactions, particularly when synthesized from thymidine.

    Substitution: The compound can also participate in substitution reactions, especially when modifying the uracil ring.

Common Reagents and Conditions:

Major Products:

  • The primary product of these reactions is 5-Carboxy-2’-deoxyuridine itself, with potential by-products depending on the specific reaction conditions and reagents used.

Biochemical Analysis

Biochemical Properties

5-Carboxy-2’-deoxyuridine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of HEp-2 cells

Cellular Effects

In cellular processes, 5-Carboxy-2’-deoxyuridine has been observed to influence cell function. It inhibits the growth of HEp-2 cells by 21, 67, and 91% at concentrations of 1.0, 10, and 100 μM respectively

Molecular Mechanism

It is not a substrate or an inhibitor of herpes simplex virus type 1 induced deoxythymidine kinase or HEp-2 cell deoxythymidine kinase

Metabolic Pathways

It is known to inhibit the incorporation of [ (14)C]orotate into RNA and DNA

Scientific Research Applications

5-Carboxy-2’-deoxyuridine has several applications in scientific research:

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYTXTVUMXAOC-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14599-46-3
Record name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14599-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxy-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CARBOXY-2-DEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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